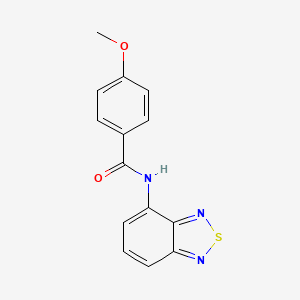![molecular formula C15H20N2O B5522065 3-[(dimethylamino)methyl]-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5522065.png)
3-[(dimethylamino)methyl]-6-ethyl-2-methyl-4-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinolinol derivatives, including 3-[(dimethylamino)methyl]-6-ethyl-2-methyl-4-quinolinol, typically involves multi-component reactions that allow for the efficient construction of the quinoline core. One common approach involves the reaction of 4-hydroxy-1-methyl-2(1H)-quinolinone with various aldehydes and reagents in the presence of catalysts such as 4-dimethylaminopyridine (DMAP) in aqueous ethanol, leading to the formation of pyranoquinoline derivatives with potential antibacterial activity (Asghari, Ramezani, & Mohseni, 2014).
Molecular Structure Analysis
The molecular structure of 3-[(dimethylamino)methyl]-6-ethyl-2-methyl-4-quinolinol and related compounds is characterized by X-ray diffraction and other spectroscopic techniques. These studies provide insights into the conformation, bonding, and electronic structure of the molecule, which are crucial for understanding its reactivity and interactions with biological targets. For instance, the crystal structure of a related compound, (1-dimethylamino-8-naphthyl)dimethylammonium 6-fluoro-2-(trifluoromethyl)-4-quinolinolate, reveals a complex hydrogen bonding pattern and the role of dimethylamino groups as proton sponges (Vergeer et al., 1999).
Chemical Reactions and Properties
3-[(Dimethylamino)methyl]-6-ethyl-2-methyl-4-quinolinol participates in various chemical reactions that modify its structure and enhance its biological activity. For example, its derivatives have been explored for their antitumor properties, with copper(II) complexes showing promising results against several cancer cell lines. These studies highlight the potential of quinolinol derivatives in the development of new anticancer agents (Akhmetova et al., 2023).
Applications De Recherche Scientifique
Synthesis and Cytotoxic Activity
Compounds derived from 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione, related to the query chemical, have been synthesized and tested for cytotoxic activity against various cancer cell lines. These compounds demonstrated potent cytotoxicity, with some showing IC(50) values less than 10 nM. This suggests potential applications in cancer treatment research (Deady et al., 2003).
Antibacterial Activity
A study on pyranoquinoline derivatives, formed from reactions involving similar compounds, revealed moderate effectiveness against bacterial growth, particularly against Pseudomonas aeruginosa. This indicates potential for developing new antibacterial agents (Asghari, Ramezani, & Mohseni, 2014).
Phototoxicity and Cytotoxic Activities
New 3-quinolinonyl-pyrazoles and isoxazoles were synthesized through cyclization involving a related compound. Their phototoxicity and cytotoxic activities were evaluated against various cancer-derived cell lines, suggesting potential in phototherapy and cancer treatment research (Chimichi et al., 2006).
Structural Determination and Anticancer Evaluation
The structure of a compound closely related to the query was confirmed through X-ray diffraction analysis. These compounds were evaluated for their potential in inhibiting cancer cell growth, highlighting their significance in the development of new anticancer agents (Matiadis et al., 2013).
Potential Antimalarials
Research involving the synthesis of compounds related to the query chemical showed potential applications in developing antimalarial drugs. However, the compounds in this particular study were found to be inactive as antimalarials, underscoring the complexity of drug development in this area (Nasr, Nabih, & Burckhalter, 1978).
Fluorescent Derivatisation for High-Performance Liquid Chromatography
Derivatives of quinoxalinone, which share a structural similarity to the query compound, have been used as sensitive fluorescence derivatisation reagents for carboxylic acids in high-performance liquid chromatography. This application is significant in analytical chemistry for sensitive detection and analysis of various compounds (Yamaguchi et al., 1990).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[(dimethylamino)methyl]-6-ethyl-2-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-5-11-6-7-14-12(8-11)15(18)13(9-17(3)4)10(2)16-14/h6-8H,5,9H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKXTFKNRKRARD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=C(C2=O)CN(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({[2-(1H-pyrazol-1-yl)benzyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5521984.png)
![3-(1,3-benzodioxol-5-yl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}propanamide hydrochloride](/img/structure/B5521989.png)
![4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-(2-methyl-1,3-benzothiazol-6-yl)butanamide](/img/structure/B5521994.png)
![N-(4-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5521995.png)
![2-(3-methoxybenzyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5521997.png)
![N-[4-(aminocarbonyl)phenyl]-3-bromo-4-methylbenzamide](/img/structure/B5522003.png)
![6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5522007.png)

![(1S*,5R*)-3-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5522038.png)
![isopropyl 4-[(3-pyridinylcarbonyl)amino]benzoate](/img/structure/B5522048.png)
![3-[2-(dimethylamino)ethyl]-8-[4-(2-thienyl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5522051.png)
![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5522073.png)
![{5-[2-(dimethylamino)-1,3-thiazol-5-yl]-4-phenyl-1H-imidazol-1-yl}acetic acid](/img/structure/B5522085.png)
